

An In-depth Technical Guide to the Synthesis and Characterization of Amlodipine-d4

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Compound of Interest

Compound Name: Amlodipine-d4

Cat. No.: B587106

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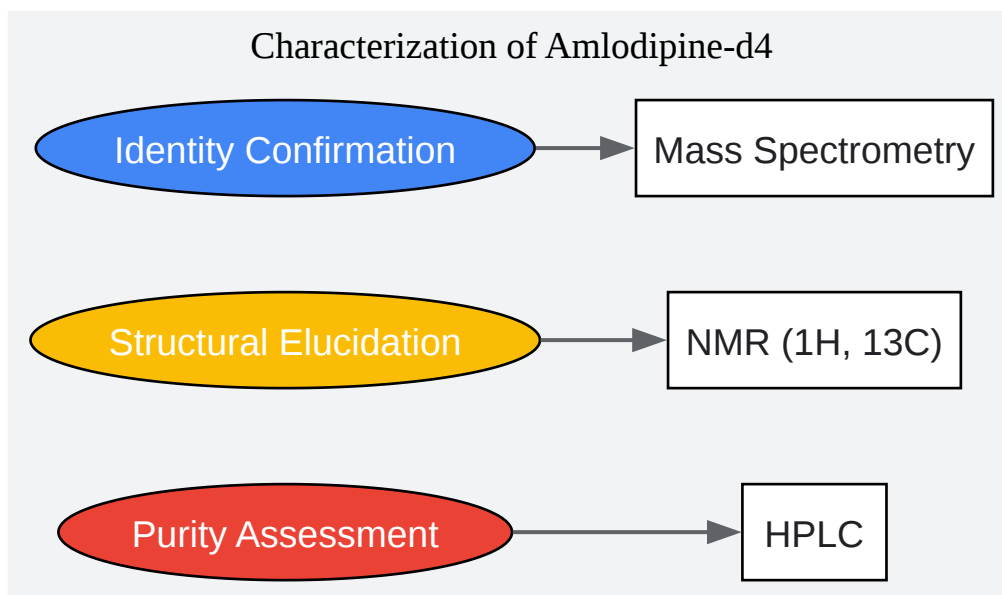
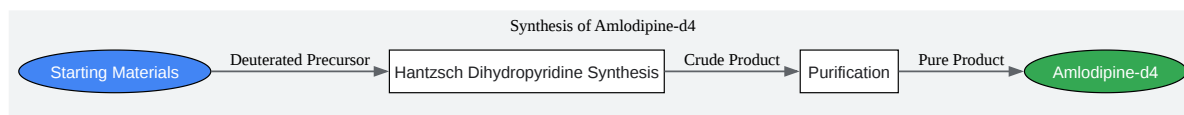
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Amlodipine-d4**, a deuterated analogue of the widely prescribed calcium channel blocker, Amlodipine. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Amlodipine in biological matrices through mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and analytical characterization of **Amlodipine-d4**, presenting data in a clear and accessible format for researchers and drug development professionals.

Synthesis of Amlodipine-d4

The synthesis of **Amlodipine-d4** is achieved through a modification of the well-established Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor. To introduce the deuterium labels into the Amlodipine structure, a deuterated starting material is incorporated into the synthesis. In this case, 2-(2-aminoethoxy-d4)ethanol is a key precursor.

The logical workflow for the synthesis is outlined below:



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